YH239-EE

Catalog No.
S547522
CAS No.
M.F
C25H27Cl2N3O4
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YH239-EE

Product Name

YH239-EE

IUPAC Name

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate

Molecular Formula

C25H27Cl2N3O4

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32)

InChI Key

OTUBDDRFPQLPKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O

solubility

Soluble in DMSO

Synonyms

YH239-EE; YH239EE; YH239 EE; YH239 Ethylester;

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O

The exact mass of the compound Ethyl 3-(2-(tert-butylamino)-1-(N-(4-chlorobenzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylate is 503.1379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The molecule contains an indole group, a common scaffold in many kinase inhibitors [PubChem Pubchem, CID 10430, ]. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases can be a strategy for developing drugs for cancer and other diseases [National Cancer Institute, Targeted Cancer Therapies, ].

  • Antibacterial Activity

    The combination of the indole core and other functional groups within YH239-EE suggests potential for antibacterial activity. Many clinically used antibiotics contain indole moieties [Future Medicinal Chemistry, 2011, 3(8), 1015-1025, ]. Research into this area would require investigation of YH239-EE's effectiveness against various bacterial strains.

YH239-EE is a chemical compound recognized as an ethyl ester prodrug of YH239, primarily functioning as an inhibitor of the MDM2-p53 protein-protein interaction. The compound is characterized by its complex structure, which includes a chlorinated aromatic hydrocarbon component. Its chemical formula is denoted as C₁₈H₁₈ClN₃O₃, and it features multiple functional groups that contribute to its biological activity and therapeutic potential .

That are significant for its function as a prodrug. Upon administration, it is metabolized in the body to release the active form, YH239. This conversion is crucial for its mechanism of action, which involves the inhibition of the MDM2 protein, allowing for the activation of the p53 tumor suppressor pathway. This pathway is vital for regulating cell cycle progression and inducing apoptosis in cancer cells .

YH239-EE exhibits potent biological activity as an MDM2 antagonist. It has been shown to induce apoptosis in various cancer cell lines, particularly acute myeloid leukemia (AML) cells such as OCI-AML-3. The compound halts the cell cycle at the sub-G1 phase, which is indicative of apoptosis initiation. Additionally, it has demonstrated effectiveness in inhibiting cell growth and promoting cell death through mechanisms that involve the restoration of p53 activity .

The synthesis of YH239-EE involves several steps that typically include:

  • Formation of Intermediate Compounds: Initial reactions produce key intermediates that contain the essential functional groups.
  • Esterification: The final step usually involves esterifying YH239 with ethyl alcohol to form YH239-EE.
  • Purification: The product is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

These methods are designed to maximize yield while ensuring that the final product retains its desired pharmacological properties .

YH239-EE has several applications in biomedical research and potential therapeutic contexts:

  • Cancer Treatment: It is primarily studied for its role in treating cancers associated with MDM2 overexpression, particularly hematological malignancies.
  • Research Tool: As a potent inhibitor of the MDM2-p53 interaction, it serves as a valuable tool in studying p53-related pathways and cancer biology.
  • Drug Development: Its unique mechanism makes it a candidate for further development into more effective cancer therapies targeting p53 pathways .

Interaction studies involving YH239-EE focus on its binding affinity and inhibitory effects on MDM2 and related proteins. These studies typically employ biochemical assays to assess how well YH239-EE can displace p53 from MDM2 binding sites. Results indicate that YH239-EE has a strong affinity for MDM2, leading to significant biological effects such as increased apoptosis in cancer cells .

Several compounds exhibit similar mechanisms of action or structural features to YH239-EE. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
Nutlin-3MDM2 antagonistSmall molecule with direct binding to MDM2
IdasanutlinMDM2 antagonistDual-action against both MDM2 and MDMX
RG7112MDM2 antagonistFirst-in-class compound with clinical trial data

Uniqueness of YH239-EE:
YH239-EE stands out due to its prodrug nature, which allows for improved bioavailability and targeted release of the active form compared to other direct inhibitors like Nutlin-3. Its specific design aims to enhance therapeutic efficacy while minimizing side effects associated with non-selective agents .

The synthesis of YH239-EE represents a sophisticated example of modern medicinal chemistry employing convergent multi-component reaction (MCR) strategies for the efficient construction of complex heterocyclic frameworks. The compound was developed through a systematic structure-activity relationship optimization program targeting the p53-MDM2 protein-protein interaction [1] [2].

The convergent nature of this synthetic strategy allows for rapid optimization of substituents across multiple positions of the molecule simultaneously. In the comprehensive structure-activity relationship study, a total of 60 compounds were synthesized and screened to optimize binding affinity to MDM2 [2]. The methodology demonstrates exceptional efficiency in exploring chemical space, with the core scaffold providing an optimal combination of fragments that occupy the binding pockets corresponding to the p53 hot spot triad phenylalanine-tryptophan-leucine [1].

The synthetic pathway incorporates careful control of regioselectivity and stereochemistry throughout the reaction sequence. The formation of the core YH239 structure (compound 5l' in the original nomenclature) emerged as the most potent compound in the series, with binding constants of Ki = 400 nM by fluorescence polarization assay and KD = 300 nM by NMR-based competition assays [2]. The chemical accessibility of YH239 from simple precursors represents a significant advantage, requiring only two steps from readily available starting materials [1].

Ethyl Esterification Mechanisms and Significance

The conversion of YH239 to its ethyl ester derivative YH239-EE represents a critical prodrug strategy that dramatically enhances the compound's cellular activity and bioavailability [1] [2]. The ethyl esterification reaction involves the conversion of the free carboxylic acid functionality present in YH239 to the corresponding ethyl ester through standard esterification methodologies.

The mechanistic significance of this esterification extends far beyond simple chemical modification. While YH239 demonstrates exceptional binding affinity to MDM2 in biochemical assays (Ki = 400 nM), the compound shows minimal cellular activity when tested against cancer cell lines [2]. In stark contrast, YH239-EE exhibits potent cell growth inhibition comparable to the reference compound Nutlin-3, demonstrating the critical importance of the ester functionality for cellular uptake and activity [1].

The prodrug mechanism operates through enhanced cellular permeability conferred by the ethyl ester group. The ester functionality increases the compound's lipophilicity, facilitating passive diffusion across cellular membranes [3]. Once inside the cell, intracellular esterases hydrolyze the ethyl ester to regenerate the active carboxylic acid form YH239, which then exerts its p53-MDM2 antagonistic activity [1]. This mechanism has been demonstrated through comparative studies showing that YH239-EE induces significantly higher levels of apoptosis and necrosis (40%) compared to YH239 without the ethyl ester (4.92%) [3].

The enhanced cellular activity is particularly pronounced in different acute myeloid leukemia cell lines. In MOLM-13 cells, YH239-EE showed a significantly higher decrease of metabolic activity with an EC50 of 7.5 μM for the (+)-enantiomer, while the parent acid YH239 showed no measurable effect [2]. The ester group also influences the pharmacokinetic properties, potentially affecting distribution, metabolism, and elimination characteristics of the compound [4].

The stereospecific effects of esterification are evident in the differential activities of YH239-EE enantiomers. The (+)-enantiomer demonstrates superior cellular uptake and more potent apoptosis induction compared to the (-)-enantiomer, suggesting that stereochemistry influences both the esterification-mediated cellular entry and subsequent intracellular activation [3].

Purification and Isolation Techniques

The purification and isolation of YH239-EE requires sophisticated chromatographic techniques to achieve the high purity standards necessary for biological evaluation and potential therapeutic applications. The compound is typically supplied with purity levels ranging from 97% to 99.83%, indicating the effectiveness of the purification protocols employed [5] [6] [7].

Column chromatography represents the primary purification method for YH239-EE isolation from crude reaction mixtures. The technique exploits differences in polarity and molecular interactions between YH239-EE and potential impurities [8]. Silica gel chromatography using gradient elution systems with varying ratios of organic solvents provides effective separation of the target compound from reaction byproducts and unreacted starting materials. The optimization of mobile phase composition is critical for achieving baseline separation while maintaining acceptable recovery yields.

High-performance liquid chromatography (HPLC) serves multiple roles in both analytical characterization and preparative purification of YH239-EE. Analytical HPLC provides precise purity determination and impurity profiling, while preparative HPLC enables isolation of highly pure material for biological testing [9]. The selection of appropriate stationary phases and mobile phase systems requires careful consideration of the compound's physicochemical properties, including its moderate lipophilicity and the presence of multiple functional groups capable of hydrogen bonding interactions.

Crystallization techniques offer complementary purification approaches for YH239-EE, particularly valuable for removing trace impurities and achieving pharmaceutical-grade purity [10] [11]. The compound's moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol provides opportunities for recrystallization using controlled cooling or anti-solvent addition methods. The crystallization process must be carefully controlled to avoid polymorphic variations that could affect bioavailability and stability.

Advanced purification protocols often incorporate multiple orthogonal separation mechanisms to achieve optimal purity. Sequential application of column chromatography followed by recrystallization can eliminate both structurally related impurities and residual solvents [12]. The purification strategy must also consider the compound's stability profile, ensuring that harsh conditions do not induce degradation or unwanted chemical transformations during the isolation process.

Chiral Separation Procedures via Supercritical Fluid Chromatography

The enantiomeric separation of YH239-EE represents a critical aspect of its development, as the two enantiomers exhibit markedly different biological activities. Preparative supercritical fluid chromatography (SFC) emerged as the method of choice for achieving baseline resolution of the (+) and (-) enantiomers [1] [2].

The chiral separation was accomplished using preparative supercritical fluid chromatography, a technique that has gained significant prominence in pharmaceutical development for enantiomer purification [13] [14]. SFC offers several advantages over traditional chiral high-performance liquid chromatography, including higher flow rates, reduced solvent consumption, and faster equilibration times [15]. The use of supercritical carbon dioxide as the primary mobile phase component provides environmental benefits while enabling efficient separations.

The separation protocol employed polysaccharide-based chiral stationary phases, which represent the gold standard for pharmaceutical enantiomer separations [13]. The specific chiral selector used was optimized to provide maximum enantioselectivity for the YH239-EE stereoisomers. The separation conditions required careful optimization of multiple parameters including mobile phase composition, flow rate, temperature, and back pressure to achieve baseline resolution while maintaining acceptable productivity [16].

The preparative SFC separation successfully isolated both enantiomers with high enantiomeric purity. The separated enantiomers were subsequently evaluated for their individual biological activities, revealing significant stereochemical selectivity in both binding affinity and cellular activity [2]. The (+)-YH239-EE enantiomer demonstrated superior potency with a Ki value of 300 nM compared to 700 nM for the (-)-enantiomer in MDM2 binding assays.

The cellular activity profiles of the separated enantiomers showed even more dramatic differences. In MOLM-13 cells, (+)-YH239-EE exhibited an EC50 of 7.5 μM compared to 25.2 μM for the (-)-enantiomer [2]. The apoptosis induction studies revealed that the (-)-enantiomer actually induced higher levels of cell death (51.5% viable cells) compared to the (+)-enantiomer (13.7% viable cells), demonstrating complex structure-activity relationships that extend beyond simple binding affinity [2].

The successful implementation of preparative SFC for YH239-EE enantiomer separation established a scalable methodology for producing enantiopure material for advanced biological studies. The technique's environmental advantages and operational efficiency make it particularly suitable for larger-scale preparations required for preclinical development [17].

Analytical Characterization Methods

Comprehensive analytical characterization of YH239-EE employs multiple orthogonal techniques to establish identity, purity, and structural integrity. The multi-technique approach ensures robust characterization suitable for pharmaceutical development and regulatory requirements.

Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural characterization of YH239-EE [18] [19]. One-dimensional 1H and 13C NMR experiments establish the basic molecular framework and confirm the presence of all expected functional groups. The complex molecular structure of YH239-EE, containing multiple aromatic systems, aliphatic chains, and heteroatoms, generates characteristic NMR signatures that enable unambiguous structural assignment [1] [2].

Two-dimensional NMR experiments provide critical connectivity information for complete structural elucidation. Correlation spectroscopy (COSY) experiments establish proton-proton coupling patterns, while heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments define carbon-proton connectivity relationships [20]. These advanced NMR techniques were instrumental in confirming the stereochemical assignments and substitution patterns during the original structure elucidation studies [1].

High-resolution mass spectrometry (HRMS) provides precise molecular weight determination and elemental composition confirmation [21] [22]. The technique generates exact mass measurements that distinguish YH239-EE from potential isomers and confirm the molecular formula C25H27Cl2N3O4 [5] [6]. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that support structural assignments and identify potential degradation pathways.

High-performance liquid chromatography (HPLC) coupled with various detection systems serves multiple analytical functions [9] [22]. UV detection at optimized wavelengths (220 nm and 308 nm) enables quantitative analysis and purity determination [7] [23]. HPLC-MS coupling provides additional specificity for identity confirmation and impurity characterization. The chromatographic retention behavior also provides valuable information about the compound's physicochemical properties.

Supercritical fluid chromatography (SFC) analysis offers complementary separation selectivity and reduced analysis times compared to traditional HPLC methods [24] [25]. SFC provides particularly valuable information for chiral purity determination, enabling rapid assessment of enantiomeric excess in separated fractions. The technique's compatibility with mass spectrometry detection enhances its utility for comprehensive analytical characterization.

UV-visible spectroscopy characterizes the compound's chromophoric properties and enables concentration determination in solution [23]. The characteristic absorption maxima at 220 nm and 308 nm reflect the extended conjugation present in the indole-2-carboxylate system [7]. These spectroscopic properties are valuable for developing analytical methods and monitoring compound stability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

503.1378617 g/mol

Monoisotopic Mass

503.1378617 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Huang Y, Wolf S, Beck B, Köhler LM, Khoury K, Popowicz GM, Goda SK, Subklewe M, Twarda A, Holak TA, Dömling A. Discovery of highly potent p53-MDM2 antagonists and structural basis for anti-acute myeloid leukemia activities. ACS Chem Biol. 2014 Mar 21;9(3):802-11. doi: 10.1021/cb400728e. Epub 2014 Jan 17. PubMed PMID: 24405416; PubMed Central PMCID: PMC3985958.

Explore Compound Types